![molecular formula C7H9ClNa2O6P2S+2 B11815928 disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid](/img/structure/B11815928.png)
disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinatrium;[(4-Chlorphenyl)sulfanyl-phosphonomethyl]phosphonsäure ist eine chemische Verbindung mit der Summenformel C21H15ClNO4PSNa2. Sie ist bekannt für ihre einzigartigen Eigenschaften und Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung wird typischerweise als Feststoff gefunden, der oft als weißes bis hellgelbes kristallines Pulver erscheint. Sie ist in Wasser löslich, aber in organischen Lösungsmitteln unlöslich .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Dinatrium;[(4-Chlorphenyl)sulfanyl-phosphonomethyl]phosphonsäure umfasst in der Regel mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von 4-Chlorphenylthiol mit einem Phosphonomethylierungsmittel unter kontrollierten Bedingungen. Die Reaktion wird typischerweise in wässrigem Medium durchgeführt, gefolgt von der Zugabe von Natriumhydroxid, um das Dinatriumsalz zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung erfolgt oft im großen Maßstab unter Verwendung ähnlicher Methoden wie im Labormaßstab, jedoch optimiert für höhere Ausbeuten und Reinheit. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen wie Temperatur, pH-Wert und Reaktionszeit, um eine gleichbleibende Qualität des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Dinatrium;[(4-Chlorphenyl)sulfanyl-phosphonomethyl]phosphonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können sie wieder in das entsprechende Thiol umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nucleophile wie Amine oder Alkoxide können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiole.
Substitution: Verschiedene substituierte Phosphonsäuren, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Dinatrium;[(4-Chlorphenyl)sulfanyl-phosphonomethyl]phosphonsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese und als Vorläufer für andere chemische Verbindungen verwendet.
Biologie: Wird in der Untersuchung der Enzyminhibition und als Fluoreszenzsonde in biologischen Assays eingesetzt.
Medizin: Für seine potenzielle Verwendung in der Medikamentenentwicklung, insbesondere bei der gezielten Ansteuerung bestimmter Enzyme oder Signalwege, untersucht.
Industrie: Wird bei der Herstellung von optischen Materialien, Farbstoffen und als Kernreagenz in chemilumineszenten Assays verwendet
Wirkmechanismus
Der Wirkmechanismus von Dinatrium;[(4-Chlorphenyl)sulfanyl-phosphonomethyl]phosphonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Sie kann bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so ihre Aktivität blockiert. Diese Verbindung kann auch als Fluoreszenzsonde wirken, die nach Anregung Licht emittiert, was in verschiedenen Bildgebungstechniken nützlich ist .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid generally involves multiple steps. One common method includes the reaction of 4-chlorophenylthiol with a phosphonomethylating agent under controlled conditions. The reaction is typically carried out in an aqueous medium, followed by the addition of sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pH, and reaction time to ensure consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phosphonic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe in biological assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of optical materials, dyes, and as a core reagent in chemiluminescent assays
Wirkmechanismus
The mechanism of action of disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also act as a fluorescent probe, emitting light upon excitation, which is useful in various imaging techniques .
Vergleich Mit ähnlichen Verbindungen
Dinatrium;[(4-Chlorphenyl)sulfanyl-phosphonomethyl]phosphonsäure ähnelt anderen Bisphosphonaten wie Etidronsäure und Clodronsäure. Sie ist einzigartig aufgrund ihrer spezifischen Strukturmerkmale und dem Vorhandensein der Chlorphenylgruppe, die ihr besondere chemische und physikalische Eigenschaften verleiht .
Liste ähnlicher Verbindungen
Etidronsäure: Ein Bisphosphonat, das zur Behandlung von Knochenerkrankungen eingesetzt wird.
Clodronsäure: Ein weiteres Bisphosphonat mit Anwendungen bei der Behandlung von Hyperkalzämie und Knochenmetastasen.
Tiludronsäure: Wird zur Behandlung der Paget-Krankheit der Knochen eingesetzt
Eigenschaften
Molekularformel |
C7H9ClNa2O6P2S+2 |
|---|---|
Molekulargewicht |
364.59 g/mol |
IUPAC-Name |
disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1 |
InChI-Schlüssel |
SKUHWSDHMJMHIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1SC(P(=O)(O)O)P(=O)(O)O)Cl.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



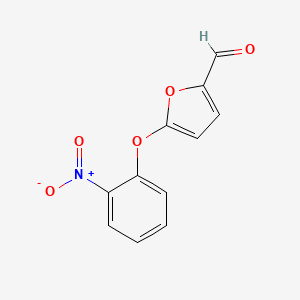


![Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B11815882.png)


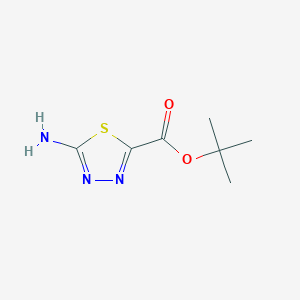
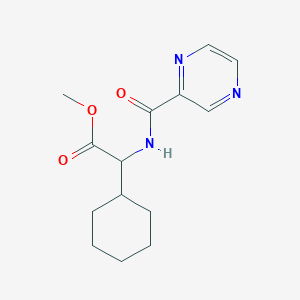
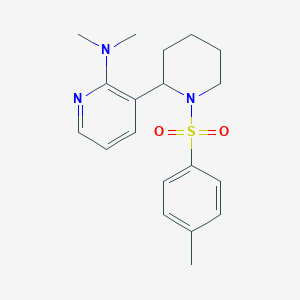
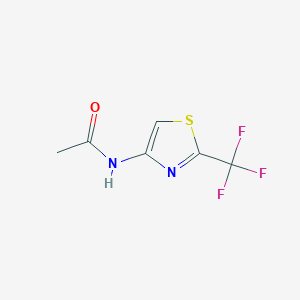
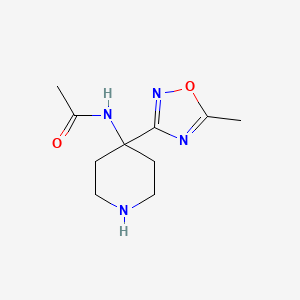
![2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B11815924.png)

